molecular formula C10H15NO2 B2553353 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine CAS No. 953890-39-6

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine

Cat. No.: B2553353
CAS No.: 953890-39-6
M. Wt: 181.235
InChI Key: HNSSQJYZMYXKDY-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of methoxy groups on both the phenyl ring and the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and methoxyethylamine.

    Reductive Amination: The key step involves the reductive amination of 3-methoxybenzaldehyde with methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

    Purification: The product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-(4-methoxyphenyl)ethan-1-amine: Similar structure with a methoxy group at the para position.

    2-Methoxy-1-(3,4-dimethoxyphenyl)ethan-1-amine: Contains additional methoxy groups on the phenyl ring.

    2-Methoxy-1-(3-methoxyphenyl)propan-1-amine: Differs by having a propanamine chain instead of an ethanamine chain.

Uniqueness

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at both the phenyl ring and the ethanamine chain provides distinct properties compared to its analogs.

Properties

IUPAC Name

2-methoxy-1-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSSQJYZMYXKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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